molecular formula C20H20FNS2 B14474839 Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- CAS No. 72890-88-1

Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl-

Cat. No.: B14474839
CAS No.: 72890-88-1
M. Wt: 357.5 g/mol
InChI Key: YQMPXFBJHRFSPM-UHFFFAOYSA-N
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Description

Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a thioxanthene moiety, and a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of the fluorine substituent and the piperidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- involves its interaction with specific molecular targets. The fluorine substituent enhances its binding affinity to certain enzymes or receptors, while the thioxanthene core provides structural stability. The piperidine ring contributes to its overall bioactivity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 4-(6-fluoro-2-(methylthio)-9H-thioxanthen-9-ylidene)-1-methyl- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the thioxanthene core and piperidine ring provide a versatile scaffold for further modifications .

Properties

CAS No.

72890-88-1

Molecular Formula

C20H20FNS2

Molecular Weight

357.5 g/mol

IUPAC Name

4-(6-fluoro-2-methylsulfanylthioxanthen-9-ylidene)-1-methylpiperidine

InChI

InChI=1S/C20H20FNS2/c1-22-9-7-13(8-10-22)20-16-5-3-14(21)11-19(16)24-18-6-4-15(23-2)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3

InChI Key

YQMPXFBJHRFSPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)SC)CC1

Origin of Product

United States

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